Cas no 223556-29-4 (1-Cyclopropylpiperazine hydrochloride)

1-Cyclopropylpiperazine hydrochloride is a versatile organic compound primarily used as a key intermediate in pharmaceutical synthesis. Its cyclopropyl and piperazine moieties contribute to its utility in the development of bioactive molecules, particularly in central nervous system (CNS) and antimicrobial research. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is valued for its structural rigidity, which can influence receptor binding affinity in drug design. High-purity grades are available to meet stringent research and industrial requirements. Its consistent quality and well-characterized properties make it a reliable choice for medicinal chemistry applications.
1-Cyclopropylpiperazine hydrochloride structure
223556-29-4 structure
Product Name:1-Cyclopropylpiperazine hydrochloride
CAS No:223556-29-4
MF:C7H15ClN2
MW:162.660400629044
CID:2191878
PubChem ID:22502752
Update Time:2025-06-08

1-Cyclopropylpiperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopropylpiperazine hcl
    • 1-cyclopropylpiperazine hydrochloride
    • PCDCRBLLCMMLCQ-UHFFFAOYSA-N
    • 1-cyclopropylpiperazine hydrochloride salt
    • 1-Cyclopropylpiperazine--hydrogen chloride (1/1)
    • 223556-29-4
    • SCHEMBL1950482
    • AKOS015844193
    • 1-Cyclopropylpiperazinehydrochloride
    • AS-82136
    • DB-328910
    • 1-cyclopropylpiperazine;hydrochloride
    • E77642
    • DTXSID50626294
    • 1-Cyclopropylpiperazine hydrochloride
    • Inchi: 1S/C7H14N2.ClH/c1-2-7(1)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H
    • InChI Key: PCDCRBLLCMMLCQ-UHFFFAOYSA-N
    • SMILES: Cl.N1(CCNCC1)C1CC1

Computed Properties

  • Exact Mass: 162.0923762g/mol
  • Monoisotopic Mass: 162.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3

1-Cyclopropylpiperazine hydrochloride Pricemore >>

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1-Cyclopropylpiperazine hydrochloride Related Literature

Additional information on 1-Cyclopropylpiperazine hydrochloride

Introduction to 1-Cyclopropylpiperazine Hydrochloride (CAS No. 223556-29-4)

1-Cyclopropylpiperazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 223556-29-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms. The introduction of a cyclopropyl group at the 1-position of the piperazine ring imparts unique physicochemical properties, making it a subject of intense interest in drug discovery and development.

The hydrochloride salt form of 1-cyclopropylpiperazine hydrochloride enhances its solubility and stability, facilitating its use in various biochemical and pharmacological studies. Its structural motif is particularly relevant in the design of central nervous system (CNS) therapeutics, given the prevalence of piperazine derivatives in drugs targeting neurological disorders. The cyclopropyl substituent is known to influence metabolic pathways and binding interactions, making this compound a valuable scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-cyclopropylpiperazine hydrochloride as a lead compound for novel pharmacotherapeutics. Studies indicate that modifications to the cyclopropyl group can modulate receptor affinity and selectivity, which are critical factors in drug efficacy and safety. For instance, virtual screening campaigns have identified analogs of 1-cyclopropylpiperazine hydrochloride with enhanced binding affinity to serotonin receptors, suggesting applications in treating depression and anxiety disorders.

In vitro investigations have demonstrated that 1-cyclopropylpiperazine hydrochloride exhibits pharmacological properties that are worthy of further exploration. Its interaction with enzymes such as cytochrome P450 (CYP) isoforms provides insights into its metabolic fate, which is essential for predicting drug-drug interactions. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for developing neuroactive compounds. Preclinical studies have shown that derivatives of 1-cyclopropylpiperazine hydrochloride exhibit potential in mitigating neuroinflammatory responses, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of 1-cyclopropylpiperazine hydrochloride involves multi-step organic reactions that highlight its synthetic accessibility. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have streamlined the production process, enabling scalable synthesis for research and industrial applications. The compound's stability under various storage conditions further enhances its utility in long-term studies and clinical trials.

Emerging research suggests that 1-cyclopropylpiperazine hydrochloride may have applications beyond traditional CNS therapies. Its structural features make it a versatile intermediate in synthesizing bioactive molecules with potential antimicrobial and anti-inflammatory properties. Collaborative efforts between academic institutions and pharmaceutical companies are currently exploring its role in developing novel antibiotics and immunomodulators.

The regulatory landscape for 1-cyclopropylpiperazine hydrochloride is favorable for preclinical development, given its non-controlled status under international pharmaceutical regulations. This allows researchers to conduct extensive studies without stringent regulatory hurdles, accelerating the pace of discovery. However, rigorous quality control measures must be implemented during production to ensure batch-to-batch consistency, which is crucial for reproducible scientific outcomes.

Future directions in the study of 1-cyclopropylpiperazine hydrochloride include exploring its role in precision medicine. Personalized drug design strategies leverage computational tools to predict individual patient responses to therapeutic agents like 1-cyclopropylpiperazine hydrochloride, thereby optimizing treatment outcomes. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high yields and purity standards.

In conclusion, 1-cyclopropylpiperazine hydrochloride (CAS No. 223556-29-4) represents a compelling compound with broad therapeutic implications. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a cornerstone in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is poised to contribute significantly to advancements in human health and well-being.

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